Benzyl 3-aminopropanoate hydrochloride
Overview
Description
Benzyl 3-aminopropanoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is commonly used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzyl 3-aminopropanoate hydrochloride is a chemical compound with the formula C10H14ClNO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound can be used in the synthesis of other complex molecules . The compound’s interaction with its targets and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
It is known that the compound is related to β-Alanine ethyl ester, which is expected to hydrolyze within the body to form β-alanine . β-Alanine is a non-essential amino acid involved in the synthesis of carnosine, a molecule that helps buffer acid in muscles, improving physical performance.
Result of Action
As a chemical intermediate, its primary function is likely to participate in chemical reactions to form other compounds .
Biochemical Analysis
Biochemical Properties
Benzyl 3-aminopropanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of enzyme-substrate complexes, which facilitate the transfer of amino groups. Additionally, this compound can interact with proteins through hydrogen bonding and ionic interactions, influencing protein structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, this compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, ionic interactions, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases and aminotransferases, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and efficacy, as well as its effects on metabolic flux and metabolite levels. For example, the hydrolysis of this compound by esterases can produce benzyl alcohol and 3-aminopropanoic acid, which may have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-aminopropanoate hydrochloride can be synthesized through the reaction of benzyl alcohol with 3-aminopropanoic acid in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of benzyl 3-carboxypropanoate.
Reduction: Formation of benzyl 3-hydroxypropanoate.
Substitution: Formation of various substituted benzyl 3-aminopropanoate derivatives.
Scientific Research Applications
Benzyl 3-aminopropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-aminopropanoate hydrochloride
- Benzyl 4-aminobutanoate hydrochloride
- Benzyl 3-aminobutanoate hydrochloride
Uniqueness
Benzyl 3-aminopropanoate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility in synthesis and research applications sets it apart from similar compounds .
Properties
IUPAC Name |
benzyl 3-aminopropanoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBWNGWEFYSLCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99616-43-0 | |
Record name | benzyl 3-aminopropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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